3-Hydroxyphenylthioacetmorpholide
Overview
Description
Preparation Methods
The synthesis of 3-Hydroxyphenylthioacetmorpholide involves several steps. One common method includes the reaction of 3-hydroxybenzaldehyde with thioacetic acid in the presence of a catalyst to form 3-hydroxyphenylthioacetic acid. This intermediate is then reacted with morpholine under specific conditions to yield this compound. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
3-Hydroxyphenylthioacetmorpholide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the thioacetyl group to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl or thioacetyl groups, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethyl acetate, and hexanes, as well as catalysts and specific temperature and pressure conditions .
Scientific Research Applications
3-Hydroxyphenylthioacetmorpholide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and treatments.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Hydroxyphenylthioacetmorpholide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, which are the basis for its effects in biological systems .
Comparison with Similar Compounds
3-Hydroxyphenylthioacetmorpholide can be compared with other similar compounds, such as:
3-Hydroxyphenylthioacetic acid: An intermediate in its synthesis with similar chemical properties.
4-Hydroxyphenylthioacetmorpholide: A structural isomer with different reactivity and applications.
3-Hydroxyphenylthioacetamide: Another related compound used in organic synthesis.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in various fields of research and industry.
Properties
IUPAC Name |
2-(3-hydroxyphenyl)-1-morpholin-4-ylethanethione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S/c14-11-3-1-2-10(8-11)9-12(16)13-4-6-15-7-5-13/h1-3,8,14H,4-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZKDEBNSDQEPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)CC2=CC(=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80282084 | |
Record name | 3-Hydroxyphenylthioacetmorpholide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80282084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
500284-27-5 | |
Record name | 3-Hydroxyphenylthioacetmorpholide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80282084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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